molecular formula C7H8N2O B3310046 3-(Pyrimidin-4-YL)propanal CAS No. 944898-43-5

3-(Pyrimidin-4-YL)propanal

Cat. No. B3310046
CAS RN: 944898-43-5
M. Wt: 136.15
InChI Key: YMSLTYYDXHBGGF-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-YL)propanal is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-4-YL)propanal is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting the activity of protein kinases, 3-(Pyrimidin-4-YL)propanal may have a range of effects on cellular processes.
Biochemical and Physiological Effects
3-(Pyrimidin-4-YL)propanal has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, which can lead to changes in cellular signaling pathways. It has also been shown to have antiproliferative effects on cancer cells. In addition, it has been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Pyrimidin-4-YL)propanal in lab experiments is that it is a relatively simple compound to synthesize. It is also a versatile building block that can be used to synthesize a variety of compounds. However, one limitation of using 3-(Pyrimidin-4-YL)propanal is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on 3-(Pyrimidin-4-YL)propanal. One area of research could be to further explore its mechanism of action and how it affects cellular signaling pathways. Another area of research could be to explore its potential as a therapeutic agent for cancer or inflammatory diseases. Additionally, it could be used as a starting material for the synthesis of new fluorescent dyes for cellular imaging.

Scientific Research Applications

3-(Pyrimidin-4-YL)propanal has a wide range of scientific research applications. It has been used as a building block in the synthesis of a variety of compounds, including pyrimidine-based inhibitors of protein kinases. It has also been used as a starting material for the synthesis of pyrimidine-based fluorescent dyes for cellular imaging.

properties

IUPAC Name

3-pyrimidin-4-ylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-1-2-7-3-4-8-6-9-7/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSLTYYDXHBGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrimidin-4-YL)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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